8-Fluoroisoquinolin-4-amine
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Overview
Description
8-Fluoroisoquinolin-4-amine is a chemical compound with the molecular formula C9H7FN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 8th position and an amine group at the 4th position distinguishes it from other isoquinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroisoquinolin-4-amine typically involves the fluorination of isoquinoline derivatives. One common method is the nucleophilic aromatic substitution reaction where a suitable leaving group on the isoquinoline ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a phase transfer catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Substituted isoquinolines.
Scientific Research Applications
8-Fluoroisoquinolin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 8-Fluoroisoquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity to these targets, leading to specific biological effects. The compound may inhibit enzyme activity or modulate receptor functions, resulting in therapeutic outcomes .
Comparison with Similar Compounds
4-Fluoroisoquinolin-8-amine: Similar structure but with different positioning of the fluorine and amine groups.
Quinoline: Lacks the fluorine and amine groups but shares the core structure.
Uniqueness: 8-Fluoroisoquinolin-4-amine is unique due to the specific positioning of the fluorine and amine groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
8-fluoroisoquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERDBIZPKAAGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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